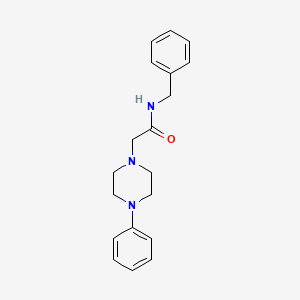

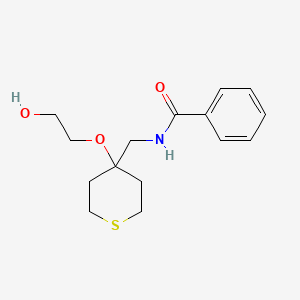

![molecular formula C19H15FN4O3S2 B2846150 2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide CAS No. 950470-56-1](/img/structure/B2846150.png)

2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C19H15FN4O3S2 and its molecular weight is 430.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structure-Activity Relationships and Metabolic Stability

In the study of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, researchers investigated various 6,5-heterocycles to improve metabolic stability. A potent inhibitor, described as having undergone metabolic deacetylation, was modified to reduce this metabolic liability, leading to the identification of imidazopyridazine 10 with similar in vitro potency and in vivo efficacy. This research highlights the importance of structural modifications to enhance drug stability and efficacy (Stec et al., 2011).

Ligand-Protein Interactions and Photovoltaic Efficiency

Another study focused on the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs. The investigation into ligand-protein interactions and the potential of these compounds as photosensitizers in dye-sensitized solar cells (DSSCs) demonstrates the diverse applications of benzothiazolinone derivatives, ranging from biological to photovoltaic systems. The study also explored the compounds' non-linear optical (NLO) activity, indicating their potential in various technological applications (Mary et al., 2020).

Anticancer Activity

Research into fluoro-substituted benzo[b]pyran derivatives showcased their potential in anticancer therapy. The synthesis and evaluation of these compounds against human cancer cell lines revealed their activity at low concentrations, suggesting the importance of structural elements like the fluoro-substituent in medicinal chemistry for cancer treatment (Hammam et al., 2005).

Antimicrobial and Antifungal Activity

Benzothiazole pyrimidine derivatives have been synthesized and tested for their antibacterial and antifungal activities, demonstrating the versatility of benzothiazole structures in developing new antimicrobial agents. The study highlighted the synthesis of novel derivatives and their efficacy against various microbial strains, pointing to the structural adaptability of benzothiazole derivatives in creating potent antimicrobial compounds (Maddila et al., 2016).

Mecanismo De Acción

Target of Action

CCG-82719, also known as 2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide, primarily targets the Rho/MRTF/SRF transcription pathway . This pathway is crucial in regulating various cellular functions and has emerged as a promising therapeutic target for pharmacological intervention in multiple diseases .

Mode of Action

CCG-82719 interacts with its targets by inhibiting the Rho/MRTF/SRF pathway . This inhibition mechanism has been demonstrated in normal cell lines of human lung fibroblasts and mouse myoblasts . The compound disrupts the SRF transcription, although the direct molecular target of these compounds is unclear .

Biochemical Pathways

The Rho/MRTF/SRF pathway is a key biochemical pathway affected by CCG-82719 . This pathway regulates mitochondrial function and dynamics . The compound hyperacetylates histone H4K12 and H4K16 and regulates the genes involved in mitochondrial function . It represses oxidative phosphorylation and increases glycolysis as a compensatory mechanism .

Pharmacokinetics

The compound’s interaction with the rho/mrtf/srf pathway suggests that it may have a significant impact on cellular bioavailability .

Result of Action

CCG-82719 has been shown to inhibit all the complexes of mitochondrial electron transport chains, inducing oxidative stress . It effectively inhibits the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .

Propiedades

IUPAC Name |

2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O3S2/c20-13-7-5-12(6-8-13)10-24-15-4-2-1-3-14(15)18-16(29(24,26)27)9-22-19(23-18)28-11-17(21)25/h1-9H,10-11H2,(H2,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMAHPYOXWJGCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC(=NC=C3S(=O)(=O)N2CC4=CC=C(C=C4)F)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-nitrobenzamide](/img/structure/B2846067.png)

![1-[2-Chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]piperidine](/img/structure/B2846075.png)

![(E)-N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2846076.png)

![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-phenylbenzamide](/img/structure/B2846083.png)

![1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![(E)-4-(Dimethylamino)-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]but-2-enamide](/img/structure/B2846089.png)